Diacetone alcohol

描述

属性

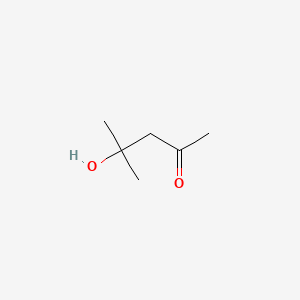

IUPAC Name |

4-hydroxy-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVUIWOUIDPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024917 | |

| Record name | Diacetone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diacetone alcohol appears as a clear colorless liquid with a pleasant odor. Flash point below 141 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with a faint, minty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, minty odor. | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanone, 4-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

328 °F at 760 mmHg (USCG, 1999), 167.9 °C AT 760 MM HG; 108.2 °C AT 100 MM HG; 72.0 °C AT 20 MM HG; 58.8 °C AT 10 MM HG; 22.0 °C AT 1.0 MM HG, 164.00 to 166.00 °C. @ 760.00 mm Hg, 169-171 °C, 334 °F | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

125 °F (USCG, 1999), 66 °C, 66 °C (OPEN CUP); COMMERCIAL GRADE IS 8 °C (CLOSED CUP) & 13 °C (OPEN CUP), 58 °C c.c., 125 °F | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetone alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), MISCIBLE WITH WATER, ALCOHOL, ETHER, OTHER SOLVENTS, Water solubility of 1.0X10+6 mg/l, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.938 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9306 @ 25 °C/4 °C (0.940 FOR TECHNICAL GRADE), PERCENT IN SATURATED AIR: 0.13 (20 °C); DENSITY OF SATURATED AIR: 1.005 (AIR= 1), Relative density (water = 1): 0.93, 0.94 | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.0 (AIR= 1.00), Relative vapor density (air = 1): 4.0 | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.62 mmHg (USCG, 1999), 1.71 [mmHg], 0.97 MM HG AT 20 °C, Vapor pressure, kPa at 20 °C: 0.108, 1 mmHg | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetone alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

TECHNICAL GRADE CONTAINS UP TO 15% ACETONE. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid., Faint, minty odor. | |

CAS No. |

123-42-2 | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetone alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetone alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetone alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETONE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7WP157PTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Pentanone, 4-hydroxy-4-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-45 °F (USCG, 1999), -44 °C, -47 °C, -47 °F | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diacetone Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetone alcohol (DAA), systematically named 4-hydroxy-4-methylpentan-2-one, is a bifunctional organic compound containing both a ketone and a tertiary alcohol group.[1] This clear, colorless liquid possesses a faint, pleasant minty odor and is a valuable solvent and chemical intermediate in numerous industrial applications, including coatings, cleaning agents, and the synthesis of other important chemicals.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectroscopic data.

Chemical Structure and Identification

This compound is a C6 aliphatic ketone and tertiary alcohol.[5] Its structure is characterized by a pentanone backbone with a hydroxyl group and a methyl group attached to the carbon at the 4-position.

-

IUPAC Name: 4-hydroxy-4-methylpentan-2-one[6]

-

CAS Number: 123-42-2[7]

-

Chemical Formula: C₆H₁₂O₂[7]

-

Molecular Weight: 116.16 g/mol [6]

-

SMILES: CC(=O)CC(C)(C)O[6]

-

InChI Key: SWXVUIWOUIDPGS-UHFFFAOYSA-N[6]

Synonyms for this compound include DAA, 4-hydroxy-4-methyl-2-pentanone, acetonyldimethylcarbinol, and tyranton.[6]

Physicochemical Properties

This compound is a combustible liquid that is miscible with water and many organic solvents.[3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Clear, colorless liquid | [2][6] |

| Odor | Faint, pleasant, minty | [4][6] |

| Melting Point | -47 °C (-53 °F; 226 K) | [2][7] |

| Boiling Point | 166 °C (331 °F; 439 K) at 760 mmHg | [7] |

| Density | 0.938 g/cm³ at 20 °C | [2][7] |

| Refractive Index (n_D^20) | 1.4235 | [7] |

| Viscosity | 2.9 cP at 20 °C | [3] |

| Surface Tension | 30 dyne/cm at 20 °C | [3] |

| Vapor Pressure | 0.12 kPa at 20 °C | [3] |

| Solubility | Miscible with water, alcohols, and ethers | [2][3] |

Table 2: Safety and Flammability Data

| Property | Value | References |

| Flash Point (Closed Cup) | 58 - 64 °C (136 - 147 °F) | [4][8] |

| Autoignition Temperature | 643 °C (1189 °F) | [8] |

| Lower Explosive Limit (% v/v) | 1.8 | [3][7] |

| Upper Explosive Limit (% v/v) | 6.9 | [3][7] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The expected chemical shifts and absorption bands are summarized below.

Table 3: 1H NMR Spectral Data (CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Singlet (broad) | 1H | -OH |

| 2.73 | Singlet | 2H | -CH₂- |

| 2.20 | Singlet | 3H | -C(=O)CH₃ |

| 1.25 | Singlet | 6H | -C(OH)(CH₃)₂ |

Table 4: 13C NMR Spectral Data (CDCl3)

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O (Ketone) |

| ~70 | -C(OH)- (Tertiary alcohol) |

| ~53 | -CH₂- |

| ~32 | -C(=O)CH₃ |

| ~29 | -C(OH)(CH₃)₂ |

Table 5: FTIR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1170 | Strong | C-O stretch (tertiary alcohol) |

Chemical Reactions and Synthesis

This compound is primarily synthesized through the base-catalyzed aldol condensation of acetone.[4][7] It can undergo further reactions, such as dehydration to form mesityl oxide or hydrogenation to produce hexylene glycol.[7]

Synthesis via Aldol Condensation of Acetone

The most common laboratory and industrial method for producing this compound is the self-condensation of two acetone molecules in the presence of a base catalyst, such as barium hydroxide or sodium hydroxide.[9]

Caption: Base-catalyzed aldol condensation of acetone to form this compound.

Dehydration to Mesityl Oxide

Upon heating, particularly in the presence of an acid or base catalyst, this compound readily dehydrates to form the α,β-unsaturated ketone, mesityl oxide.[7]

Caption: Dehydration of this compound to mesityl oxide.

Experimental Protocols

Laboratory Synthesis of this compound

This protocol is adapted from established literature procedures for the base-catalyzed aldol condensation of acetone.[10]

Materials:

-

Acetone (commercial grade)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

2-L round-bottom flask

-

Soxhlet extractor with paper thimbles

-

Reflux condenser

-

Heating mantle or steam bath

-

Distillation apparatus (fractionating column, condenser, receiving flasks)

-

Vacuum source

Procedure:

-

Place 1190 g (1500 mL) of acetone and a few boiling chips into the 2-L round-bottom flask.

-

Fill two paper thimbles with barium hydroxide octahydrate and place them in the Soxhlet extractor.

-

Assemble the apparatus with the flask, Soxhlet extractor, and reflux condenser.

-

Heat the flask to reflux the acetone. The acetone vapor will condense and drip into the Soxhlet extractor, dissolving the barium hydroxide and carrying the catalyst into the reaction flask.

-

Continue the reflux for 95-120 hours. The reaction is complete when the liquid in the flask no longer boils when heated on a steam bath.

-

Cool the reaction mixture to room temperature. The crude product will be a mixture of this compound and unreacted acetone.

-

Set up a distillation apparatus with a fractionating column to remove the unreacted acetone. Heat the flask gently; the acetone will distill at approximately 56-60 °C.

-

After the acetone has been removed, transfer the residual liquid to a clean distillation apparatus.

-

Purify the this compound by vacuum distillation. Collect the fraction that boils at 71–74 °C at a pressure of 23 mmHg.[10]

Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8] It can cause serious eye irritation and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area and avoid breathing vapors. Wear protective gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[11] Keep containers tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications

This compound's unique combination of a hydroxyl and a carbonyl group, along with its low evaporation rate, makes it a versatile solvent and chemical intermediate.[2]

-

Solvent: It is widely used as a solvent for cellulose acetate, nitrocellulose, resins, waxes, fats, and oils.[2][7] It is a key component in lacquers, dopes, and wood stains.[2]

-

Chemical Intermediate: this compound is a precursor in the synthesis of other important chemicals, including mesityl oxide, methyl isobutyl ketone (MIBK), and hexylene glycol.[2][7]

-

Other Applications: It is also used in hydraulic fluids, antifreeze formulations, and as a preservative for animal tissue.[7]

Conclusion

This compound is a fundamentally important organic compound with a well-characterized chemical structure and a range of useful physicochemical properties. Its synthesis via the aldol condensation of acetone is a classic and efficient method for its production. The information presented in this technical guide, including its properties, reaction pathways, and experimental protocols, provides a solid foundation for researchers, scientists, and drug development professionals working with this versatile chemical.

References

- 1. rsc.org [rsc.org]

- 2. This compound(123-42-2) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(123-42-2) 13C NMR spectrum [chemicalbook.com]

- 7. Upgrading bio-based acetone to this compound by aldol reaction using Amberlyst A26-OH as catalyst [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. amherst.edu [amherst.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. hmdb.ca [hmdb.ca]

- 12. hmdb.ca [hmdb.ca]

Spectroscopic Profile of Diacetone Alcohol: A Technical Guide

Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methylpentan-2-one, is a common organic compound with applications as a solvent and a chemical intermediate. Its structure, featuring both a ketone and a tertiary alcohol functional group, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5-4.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| 2.64 | Singlet | 2H | Methylene protons (-CH₂-) |

| 2.18 | Singlet | 3H | Methyl protons (ketone, -COCH₃) |

| 1.26 | Singlet | 6H | Methyl protons (alcohol, -C(OH)(CH₃)₂) |

¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 208.6 | Carbonyl carbon (C=O) |

| 69.8 | Quaternary carbon (alcohol, -C(OH)-) |

| 52.8 | Methylene carbon (-CH₂-) |

| 31.7 | Methyl carbon (ketone, -COCH₃) |

| 29.2 | Methyl carbons (alcohol, -C(OH)(CH₃)₂) |

Infrared (IR) Spectroscopy

Major IR Absorption Bands (Neat Liquid)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3450 | Strong, Broad | O-H | Stretching |

| 2970, 2925 | Strong | C-H | Stretching (sp³) |

| 1710 | Strong | C=O | Stretching |

| 1360, 1370 | Medium | C-H | Bending |

| 1170 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Key Fragments from Electron Ionization (EI) Mass Spectrum

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | 12.2 | [M - CH₃]⁺ |

| 59 | 38.1 | [C₃H₇O]⁺ |

| 58 | 21.0 | [C₃H₆O]⁺ |

| 43 | 100.0 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

¹³C NMR Acquisition:

-

Using the same sample, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR experiment is conducted to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of pure this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectrum Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plate "sandwich" is placed in the sample holder of the FTIR spectrometer.

-

The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Spectroscopic Data Correlation to Molecular Structure.

Thermodynamic Properties of Diacetone Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methyl-2-pentanone, is a versatile oxygenated solvent with a unique combination of a ketone and a hydroxyl functional group. This bifunctionality makes it a valuable intermediate in chemical synthesis and a widely used solvent in various industries, including coatings, textiles, and pharmaceuticals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Fundamental Physical and Thermodynamic Properties

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | - | - | [1] |

| Molar Mass | 116.16 | g·mol⁻¹ | - | [2] |

| Density | 0.938 | g/cm³ | 20 °C | [2][3] |

| Melting Point | -47 | °C | - | |

| Boiling Point | 168 | °C | 1013 hPa | [4] |

| Flash Point (Closed Cup) | 61 - 64 | °C | - | |

| Heat of Vaporization | 377 | J/g | at normal boiling point | |

| Heat of Combustion | -303 x 10⁵ | J/kg | Estimated | [3] |

| Specific Heat | 1.9 | J/g/°C | 20 °C | [2] |

| Vapor Pressure | 1.29 | hPa | 20 °C | |

| Autoignition Temperature | 640 | °C | - |

Table 2: Vapor Pressure at Various Temperatures

| Temperature (°C) | Pressure (mmHg) |

| 20 | 0.97 |

| 25 | 1.71 |

| 35 | 3.18 |

| 45 | 4.55 |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. This section details the protocols for the synthesis of this compound and the measurement of its key thermodynamic properties.

Synthesis of this compound via Aldol Condensation of Acetone

This compound is commercially produced through the base-catalyzed aldol condensation of acetone. The following protocol is a representative laboratory-scale synthesis.

Materials:

-

Acetone (anhydrous)

-

Barium hydroxide (catalyst)

-

Soxhlet extractor

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: A Soxhlet extractor containing a thimble filled with barium hydroxide is placed on top of a round-bottom flask containing anhydrous acetone. A reflux condenser is fitted on top of the Soxhlet extractor.

-

Reaction: The acetone in the flask is heated to reflux. The acetone vapor bypasses the thimble, condenses in the reflux condenser, and the liquid acetone drips back into the thimble, coming into contact with the barium hydroxide catalyst.

-

Condensation: The acetone, in the presence of the basic catalyst, undergoes an aldol addition reaction to form this compound. The this compound, having a higher boiling point than acetone, remains in the round-bottom flask.

-

Equilibrium: The reaction is an equilibrium process. As the reaction proceeds, the concentration of this compound in the flask increases, and the boiling point of the mixture rises.

-

Work-up and Purification: Once the reaction has reached the desired conversion, the excess acetone is removed by distillation. The remaining crude this compound is then purified by vacuum distillation to prevent decomposition at its atmospheric boiling point.

Measurement of Heat of Mixing with Water

The following protocol was used to determine the heat of mixing of this compound and water at 25°C.[5]

Apparatus:

-

A custom-designed calorimeter with a heating coil.

-

A thermistor to measure temperature changes.

-

A means to introduce one liquid into the other (e.g., a hypodermic needle).

Procedure:

-

Calorimeter Calibration: The thermal equivalent of the calorimeter is determined by introducing a known amount of electrical energy through the heating coil and measuring the corresponding temperature rise of a known mass of a substance with a known specific heat (e.g., water).

-

Sample Preparation: this compound is purified by fractional distillation under reduced pressure.[5] Demineralized water is boiled to remove dissolved gases.[5]

-

Mixing: A known amount of this compound is placed in the calorimeter. A known amount of water is then introduced into the calorimeter.

-

Temperature Measurement: The temperature change upon mixing is recorded. For exothermic mixing, the temperature rise is measured.

-

Heat Calculation: The heat of mixing is calculated from the observed temperature change and the thermal equivalent of the calorimeter and its contents. For exothermic reactions, the temperature rise is subsequently duplicated by electrical heating to determine the heat evolved.[5]

Visualizations

Synthesis of this compound

The synthesis of this compound from acetone is a classic example of a base-catalyzed aldol condensation. The workflow involves the reaction of acetone in the presence of a solid base catalyst, followed by purification.

References

An In-depth Technical Guide to the Synthesis of Diacetone Alcohol from Acetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diacetone alcohol (DAA) from the aldol condensation of acetone. It covers the core reaction mechanism, detailed experimental protocols, and quantitative data on catalyst performance, tailored for a technical audience engaged in chemical research and development.

Introduction

This compound (4-hydroxy-4-methyl-2-pentanone) is a valuable organic compound that serves as a common synthetic intermediate and a solvent for products like cellulose ester lacquers, coatings, and printing inks.[1][2] Its synthesis is a classic example of a base-catalyzed self-aldol condensation of acetone.[1] The reaction involves the formation of a carbon-carbon bond, converting two molecules of acetone into one molecule of DAA.[3][4] This process is reversible and the thermodynamic equilibrium at room temperature typically favors acetone, necessitating specific strategies to achieve high yields of DAA.[5][6]

The reaction is exothermic, and lower temperatures generally favor higher yields of the desired product.[3] A key challenge in the industrial production of DAA is suppressing the subsequent dehydration reaction, which converts DAA to mesityl oxide (MO), an α,β-unsaturated ketone.[3][7]

Reaction Mechanism and Thermodynamics

The synthesis of DAA from acetone is an equilibrium-limited reaction.[5] The process is a base-catalyzed aldol addition.[4]

Base-Catalyzed Mechanism:

-

Enolate Formation: A base, such as a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from an acetone molecule to form a resonance-stabilized enolate ion.[8] This is the nucleophile in the reaction.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a second acetone molecule, forming an alkoxide intermediate.[8][9]

-

Protonation: The alkoxide intermediate is protonated by a water molecule (or another proton source) to yield this compound and regenerates the hydroxide catalyst.[8]

The reaction is reversible, and the equilibrium mixture contains only a small percentage of this compound under standard conditions.[5] To drive the reaction towards the product, a Soxhlet extractor is often used in laboratory settings, which continuously removes the product from the reaction mixture, or by operating at lower temperatures.[3][6]

The aldol condensation of acetone is an exothermic process.[3] Consequently, from a thermodynamic standpoint, lower reaction temperatures shift the equilibrium towards the formation of this compound.[3]

Catalysis

A variety of catalysts can be employed for the synthesis of DAA, ranging from homogeneous to heterogeneous systems.

-

Homogeneous Catalysts: Alkali metal hydroxides (NaOH, KOH) and alkaline earth metal hydroxides, such as barium hydroxide (Ba(OH)₂) and calcium hydroxide (Ca(OH)₂), are effective homogeneous catalysts.[1][5] Barium hydroxide is particularly noted for its rapid reaction rate compared to calcium hydroxide.[5]

-

Heterogeneous Catalysts: To simplify catalyst separation and improve process efficiency, solid base catalysts are widely researched. These include:

-

Basic Ion-Exchange Resins: Strongly basic resins like Amberlyst A26-OH have shown high selectivity for DAA, especially at low temperatures.[3][10]

-

Metal Oxides: Magnesium oxide (MgO) has been used as a coating on ceramic saddles for use in catalytic distillation.[11][12]

-

Hydrotalcites and Molecular Sieves: These materials are also explored as solid catalysts for this reaction.[3][13][14]

-

The choice of catalyst significantly impacts reaction rate, selectivity, and the ease of product purification. Heterogeneous catalysts are often preferred in industrial settings to avoid the complex separation steps associated with homogeneous catalysts.[3]

Quantitative Data Presentation

The performance of various catalytic systems is summarized below. The data highlights the effects of temperature, catalyst type, and reaction time on acetone conversion and selectivity towards this compound.

| Catalyst | Reactor Type | Temperature (°C) | Time (h) | Acetone Conversion (%) | DAA Selectivity (%) | Reference |

| Amberlyst A26-OH | Batch | 0 | 96 | 21.8 | ~98 | [3][15] |

| Amberlyst A26-OH | Batch | 20 | 1 | 11.9 | 97 | [3] |

| Amberlyst A26-OH | Batch | 20 | 92 | 15.4 | 85.7 | [3] |

| Amberlyst A26-OH | Batch | 45 | 96 | 11.8 | ~95 | [3][15] |

| Amberlyst A26-OH | Fixed Bed | -24 to 40 | Continuous | 10.4 - 21.8 | 92 - 98 | [3][15] |

| MgO-coated saddles | Batch | N/A | N/A | Lower than resin | Higher than resin | [11][12] |

| CaC₂ | Refluxing Acetone | 56 | N/A | 85 | 95 (Total for DAA, MO, IP) | [16] |

Note: Selectivity for CaC₂ is for the sum of this compound (DAA), mesityl oxide (MO), and isophorone (IP).

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

This protocol is a classic laboratory method utilizing a Soxhlet extractor to drive the equilibrium towards the product.[5]

Materials:

-

Acetone (commercial grade, dried over anhydrous potassium carbonate if necessary): 1.5 L (1190 g, 20.5 moles).[5][17]

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or anhydrous Ba(OH)₂.[5][18]

-

Porous boiling chips.

-

Glass wool.

Apparatus:

-

2 L round-bottomed flask.

-

Soxhlet extractor (large).

-

Efficient reflux condenser.

-

Heating mantle or oil bath.

-

Distillation apparatus (fractionating column, condenser, receiving flasks) for purification.

Procedure:

-

Setup: Place 1.5 L of acetone and a few boiling chips into the 2 L round-bottomed flask. Fit the flask with a Soxhlet extractor, which is in turn fitted with a reflux condenser.

-

Catalyst Loading: Place two paper thimbles in the extractor. Fill the lower thimble nearly full and the upper thimble about three-quarters full with barium hydroxide. Fill the remaining space in the top thimble with glass wool to prevent solid catalyst from being carried into the flask.[5][17]

-

Reaction: Heat the flask using a steam bath or oil bath so that the acetone refluxes rapidly back into the extractor. Continue the reflux for 72 to 120 hours.[17] The reaction is considered complete when the liquid in the flask no longer boils when heated on a steam bath, indicating a significant rise in boiling point due to DAA formation.[5] The specific gravity of the mixture should be around 0.91 at 20°C, corresponding to about 80% DAA.[17]

-

Acetone Recovery: After the reaction, fit the flask with a fractionating column and distill off the unreacted acetone. Heat the flask in an oil bath, gradually raising the temperature to 125°C, until no more acetone distills over (vapor temperature ~70°C).[5]

-

Product Purification: Transfer the residual liquid (crude DAA) to a Claisen flask and perform vacuum distillation. Collect the fraction boiling at 71-74°C at 23 mm Hg.[5][17] The final product is a colorless liquid. The yield is approximately 850 g (71%).[17]

Note: Distillation must be performed under reduced pressure as DAA decomposes back to acetone at its normal boiling point.[5]

This protocol describes a batch reaction using a strongly basic ion-exchange resin, which simplifies catalyst removal.[3]

Materials:

-

Acetone (bio-based or commercial).

-

Strongly basic ion-exchange resin (e.g., Amberlyst A26-OH).

-

Water (deionized).

Apparatus:

-

Stirred batch reactor (jacketed for temperature control).

-

Magnetic stirrer or overhead stirrer.

-

Sampling system.

-

Gas chromatograph (GC) for analysis.

Procedure:

-

Reactor Charging: Charge the batch reactor with a specific amount of acetone and the ion-exchange resin catalyst (e.g., 3 g of resin for a 50 mL reaction volume). If studying the effect of water, add a specified percentage (e.g., 5% by volume).

-

Reaction Conditions: Seal the reactor and bring it to the desired temperature (e.g., 0°C to 45°C) using the cooling/heating jacket. Begin stirring to ensure a uniform mixture.

-

Sampling and Analysis: Take samples from the reactor at regular intervals (e.g., every hour for the first few hours, then less frequently). Analyze the samples by GC to determine the concentration of acetone, this compound, and any by-products.

-

Data Calculation: From the GC data, calculate the acetone conversion and the selectivity for this compound at each time point.

-

Termination: After the desired reaction time (e.g., up to 96 hours), stop the reaction, cool the reactor, and separate the catalyst from the liquid product by simple filtration. The product can then be purified by vacuum distillation as described in Protocol 1.

Visualizations

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for DAA synthesis.

Caption: Base-catalyzed mechanism for this compound synthesis.

Caption: A typical experimental workflow for DAA synthesis.

References

- 1. primaryinfo.com [primaryinfo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The mechanism and kinetics of acetone condensation to methyl isobutyl ketone [morressier.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Upgrading bio-based acetone to this compound by aldol reaction using Amberlyst A26-OH as catalyst [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of this compound and mesityl oxide | Semantic Scholar [semanticscholar.org]

- 14. US20170158591A1 - Synthesis of this compound and mesityl oxide - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of this compound, mesityl oxide and isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Kinetics of Diacetone Alcohol Formation and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetone alcohol (DAA), with the IUPAC name 4-hydroxy-4-methylpentan-2-one, is a bifunctional organic compound featuring both a ketone and a tertiary alcohol group.[1] It serves as a valuable chemical intermediate and solvent in numerous industrial applications, including the manufacturing of coatings, resins, and pharmaceuticals.[1][2] The kinetics of its formation from acetone and its subsequent decomposition are of critical importance for process optimization, yield maximization, and impurity profiling. This technical guide provides a comprehensive overview of the reaction mechanisms, kinetic parameters, and experimental methodologies for studying the formation and decomposition of this compound.

Formation of this compound: The Aldol Reaction

The synthesis of this compound is achieved through the base-catalyzed self-aldol condensation of two acetone molecules.[1] This reaction is reversible and exothermic, meaning that higher yields are thermodynamically favored at lower temperatures.[3]

Reaction Mechanism

The formation of DAA proceeds via a base-catalyzed mechanism. An enolate ion is formed from one molecule of acetone, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. The subsequent protonation of the resulting alkoxide yields this compound.

Experimental Protocol: Laboratory Synthesis

A standard laboratory preparation involves the use of barium hydroxide as a catalyst.[4]

-

Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser.

-